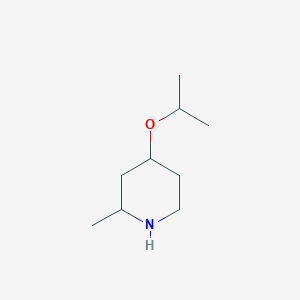

2-Methyl-4-(propan-2-yloxy)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-propan-2-yloxypiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-7(2)11-9-4-5-10-8(3)6-9/h7-10H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLIWCCFSVLOCRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 4 Propan 2 Yloxy Piperidine and Analogues

Stereoselective Synthesis of Piperidine (B6355638) Core Structures

The critical step in the synthesis of 2-Methyl-4-(propan-2-yloxy)piperidine is the stereocontrolled formation of the 2-methyl-4-hydroxypiperidine intermediate. This ensures the correct relative and absolute stereochemistry, which is fundamental to the molecule's properties. Both asymmetric and diastereoselective approaches are employed to achieve this.

Asymmetric Synthesis Approaches to Substituted Piperidines

Asymmetric synthesis provides a direct route to enantiomerically enriched piperidine derivatives. One powerful strategy involves the asymmetric hydrogenation of substituted pyridinium (B92312) salts. For instance, N-alkyl-2-alkylpyridinium salts can be hydrogenated using iridium catalysts bearing chiral phosphine (B1218219) ligands, such as MP²-SEGPHOS, to yield 2-alkyl-substituted piperidines with high enantioselectivity. This method allows for the direct creation of the chiral center at the C2 position.

Another versatile approach is the use of chiral auxiliaries. For example, β-enaminoesters derived from (R)-(-)-2-phenylglycinol can undergo an intramolecular Corey-Chaykovsky ring-closing reaction to form chiral zwitterionic bicyclic lactams. These intermediates can then be further transformed through a series of steps, including debenzylation and N-Boc protection, to yield enantiomerically pure (2S,4S)-2-methylpiperidin-4-ol. rsc.org

The chiral pool, utilizing naturally occurring chiral molecules, also offers a reliable pathway. Starting from readily available chiral precursors, multi-step sequences can be designed to construct the piperidine ring with predetermined stereocenters.

Diastereoselective Routes to 2-Methylpiperidine Derivatives

Diastereoselective methods are frequently employed to control the relative stereochemistry between the C2-methyl and C4-hydroxyl groups, often aiming for a cis-configuration. A common strategy is the diastereoselective reduction of a 2-methyl-4-piperidone precursor. The choice of reducing agent is crucial in determining the stereochemical outcome. Bulky hydride reagents, such as L-Selectride or K-Selectride, tend to approach the carbonyl group from the less hindered face, leading to the formation of the cis-diastereomer as the major product.

For example, the reduction of N-Boc-2-aryl-4-piperidones with L-Selectride has been shown to produce the corresponding cis-2-aryl-4-hydroxypiperidines with high diastereoselectivity. whiterose.ac.uk Similarly, aza-Prins cyclization reactions can provide a straightforward and highly diastereoselective route to cis-4-hydroxypiperidines. rsc.org

A stereocontrolled total synthesis of cis-4-hydroxy-2-methyl piperidine has been achieved using zwitterionic bicyclic lactam intermediates. In this multi-step process, the methyl and hydroxyl substituents are arranged in a cis configuration, which was unambiguously confirmed by X-ray analysis. rsc.org

Introduction of the Propan-2-yloxy Moiety

Once the 2-methyl-4-hydroxypiperidine core with the desired stereochemistry is obtained, the propan-2-yloxy group is introduced at the C4 position. This is typically achieved through an etherification reaction.

The Williamson ether synthesis is a classic and widely used method for this transformation. The hydroxyl group of the N-protected 2-methyl-4-hydroxypiperidine is first deprotonated with a strong base, such as sodium hydride, to form an alkoxide. This alkoxide then acts as a nucleophile, attacking an isopropyl halide (e.g., 2-iodopropane (B156323) or 2-bromopropane) in an SN2 reaction to form the desired ether linkage. The N-protecting group, often a tert-butoxycarbonyl (Boc) group, is crucial to prevent the piperidine nitrogen from interfering with the reaction.

Another effective method for ether formation is the Mitsunobu reaction. This reaction allows for the conversion of the alcohol to the ether under milder, neutral conditions. The 2-methyl-4-hydroxypiperidine is treated with triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the presence of propan-2-ol. This reaction typically proceeds with an inversion of stereochemistry at the carbon bearing the hydroxyl group. Therefore, to obtain a specific diastereomer of the final product, the stereochemistry of the starting alcohol must be chosen accordingly.

| Reaction | Reagents | Key Features |

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH)2. Isopropyl Halide (e.g., 2-iodopropane) | - Strong basic conditions- SN2 mechanism- Requires N-protection |

| Mitsunobu Reaction | - Triphenylphosphine (PPh₃)- Azodicarboxylate (e.g., DEAD)- Propan-2-ol | - Mild, neutral conditions- Inversion of stereochemistry |

Functionalization of the Piperidine Ring and Side Chains

Further structural diversity can be introduced by functionalizing the piperidine ring and its side chains at various positions. These modifications can be used to explore structure-activity relationships and to synthesize a range of analogues.

Strategies for Alkyl and Aryloxy Substitutions

The introduction of alkyl or aryloxy groups at different positions on the piperidine ring can significantly alter the compound's properties. While direct C-H functionalization at the C4 position can be challenging due to electronic effects, indirect methods can be employed. For instance, rhodium-catalyzed C-H insertion reactions using specific catalysts and N-protecting groups can direct functionalization to the C4 position. nih.govresearchgate.net

For the synthesis of 4-aryloxy analogues, a nucleophilic aromatic substitution reaction can be employed. A suitably activated aryl halide can react with the alkoxide of 2-methyl-4-hydroxypiperidine to form the corresponding aryl ether.

Derivatization at Nitrogen and Carbon Positions

The nitrogen atom of the piperidine ring is a common site for derivatization. After the synthesis of the this compound core and removal of any N-protecting group, the secondary amine can be readily functionalized.

N-Alkylation and N-Acylation: The nitrogen can be alkylated using various alkyl halides in the presence of a base. It can also be acylated using acyl chlorides or anhydrides to form amides, or reacted with sulfonyl chlorides to yield sulfonamides. These reactions allow for the introduction of a wide array of substituents at the nitrogen atom.

Chemoenzymatic Synthetic Approaches

Chemoenzymatic strategies offer a powerful combination of traditional organic synthesis and biocatalysis to produce complex molecules with high stereoselectivity. For the synthesis of chiral piperidine derivatives, including analogues of this compound, these approaches primarily leverage enzymes for key stereoselective transformations, such as kinetic resolutions and asymmetric synthesis.

One of the most effective chemoenzymatic methods for obtaining enantiomerically pure piperidine precursors is through enzymatic kinetic resolution (EKR). This technique is particularly useful for resolving racemic mixtures of key intermediates, such as hydroxyl-substituted piperidines. Lipases are a class of enzymes widely employed for this purpose due to their stability in organic solvents and broad substrate tolerance. nih.gov For instance, the kinetic resolution of racemic 1-N-Boc-2-aryl-4-methylenepiperidines has been successfully achieved using n-BuLi and the chiral ligand sparteine, demonstrating a chemo-catalyzed approach to enantioenriched piperidine fragments. whiterose.ac.uknih.gov

In a typical lipase-catalyzed kinetic resolution of a racemic piperidine alcohol, the enzyme selectively acylates one enantiomer, leaving the other unreacted. This allows for the separation of the acylated and unacylated enantiomers. For example, the highly enantioselective (E > 200) kinetic resolution of (±)-ethyl cis-(±)-4 and trans-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylate has been accomplished using Pseudomonas fluorescens lipase-catalyzed asymmetric acylation. researchgate.net Similarly, Candida antarctica lipase (B570770) A has been used for the asymmetric acylation of (±)-ethyl cis-1-benzyl-3-hydroxypiperidine-4-carboxylate with good enantioselectivity. researchgate.net While a direct enzymatic resolution of 2-methyl-4-hydroxypiperidine is not extensively documented, these examples with analogous structures highlight the feasibility of such an approach.

Another significant advancement in chemoenzymatic synthesis is the use of transaminases. These enzymes can catalyze the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov This methodology can be applied to the synthesis of chiral piperidines through a transaminase-triggered cyclization. livescience.ioacs.org In this approach, a transaminase is used to form a reactive amine intermediate which then undergoes a spontaneous intramolecular cyclization to yield a chiral 2-substituted piperidine. This has been demonstrated with a panel of (S)- and (R)-selective amine transaminases, achieving high yields and excellent enantiomeric excess (>99.5%) for various substituted pyrrolidines and piperidines. livescience.ioacs.org

The development of immobilized enzymes has further enhanced the utility of chemoenzymatic methods. Immobilization of enzymes, such as Candida antarctica lipase B (CALB), can improve their stability, reusability, and catalytic efficiency. rsc.org An immobilized CALB has been successfully used in the multicomponent synthesis of piperidine derivatives, showcasing the potential for developing robust and scalable biocatalytic processes. rsc.org

The table below summarizes findings from various studies on the chemoenzymatic synthesis of chiral piperidine analogues.

| Enzyme | Substrate | Reaction Type | Key Findings |

| Pseudomonas fluorescens lipase | (±)-ethyl cis-(±)-4 and trans-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylate | Asymmetric acylation | Highly enantioselective (E > 200) |

| Candida antarctica lipase A | (±)-ethyl cis-1-benzyl-3-hydroxypiperidine-4-carboxylate | Asymmetric acylation | Good enantioselectivity (E = 75) |

| Amine Transaminases | ω-chloroketones | Asymmetric synthesis and intramolecular cyclization | Yields up to 90%, enantiomeric excess >99.5% for both enantiomers |

| Immobilized Candida antarctica lipase B (CALB) | Benzaldehyde, aniline, and acetoacetate (B1235776) ester | Multicomponent reaction | High yields and catalyst reusability for up to ten cycles |

While a specific chemoenzymatic route to this compound is not explicitly detailed in the current literature, the principles established with analogous compounds provide a clear blueprint. A plausible chemoenzymatic strategy would involve the kinetic resolution of a racemic precursor, such as N-protected-2-methyl-4-hydroxypiperidine, using a suitable lipase. Following the separation of the desired enantiomer, a standard chemical etherification step would yield the target compound with high enantiopurity.

Molecular Structure and Isomerism

Conformational Analysis of the Piperidine (B6355638) Ring System

The piperidine ring, a six-membered saturated heterocycle, predominantly adopts a chair conformation to minimize angular and torsional strain. For 2,4-disubstituted piperidines like the compound , the substituents can occupy either axial (a) or equatorial (e) positions, leading to different chair conformers. The relative stability of these conformers is dictated by the steric interactions of the substituents with the rest of the ring.

In the case of 2-Methyl-4-(propan-2-yloxy)piperidine, the chair conformation is the most stable arrangement. Computational studies and NMR spectroscopy of analogous 2,4-disubstituted piperidines suggest that the diequatorial conformer is generally the most stable due to the minimization of 1,3-diaxial interactions. However, the presence of a substituent at the 2-position introduces the possibility of pseudoallylic strain, especially when the nitrogen atom is bonded to a group that promotes sp2 hybridization. This can lead to a preference for an axial orientation of the 2-methyl group to alleviate this strain.

The conformational equilibrium can be influenced by various factors, including the nature of the substituents and the solvent. The possible chair conformations for the cis and trans isomers are depicted in the table below.

| Isomer | Conformer 1 (Substituent Orientations) | Conformer 2 (Substituent Orientations) | Relative Stability |

| cis | 2-Me (a), 4-O-iPr (e) | 2-Me (e), 4-O-iPr (a) | Depends on the balance of steric and electronic effects. |

| trans | 2-Me (e), 4-O-iPr (e) | 2-Me (a), 4-O-iPr (a) | The diequatorial conformer is generally more stable. |

In addition to the chair form, the piperidine ring can theoretically adopt other less stable conformations such as the boat and twist-boat conformations. However, for most substituted piperidines under normal conditions, the energy barrier to these forms is significant, and they exist as transient intermediates in the ring inversion process rather than stable conformers.

Stereochemical Considerations and Diastereomeric Purity

This compound possesses two stereocenters at the C2 and C4 positions of the piperidine ring. This gives rise to four possible stereoisomers, which can be grouped into two pairs of enantiomers: (2R,4R) and (2S,4S) which constitute the trans diastereomer, and (2R,4S) and (2S,4R) which constitute the cis diastereomer.

The synthesis of such disubstituted piperidines can lead to mixtures of these diastereomers. The diastereomeric ratio (dr) is a critical parameter that defines the purity of the product. The determination of this ratio is typically achieved using spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The distinct chemical environments of the protons and carbons in the cis and trans isomers result in different chemical shifts and coupling constants in their NMR spectra, allowing for quantification of each diastereomer. nih.gov For instance, studies on analogous 2,4-disubstituted piperidines have shown that hydrogenation of corresponding pyridine (B92270) precursors often leads to a preferential formation of the cis isomer. nih.gov Subsequent epimerization under thermodynamic control can then be used to favor the more stable trans isomer. rsc.org

The diastereomeric purity is crucial as the different spatial arrangement of the substituents in cis and trans isomers can lead to distinct physical and biological properties.

The three-dimensional arrangement of atoms in a molecule is a critical determinant of its interaction with biological macromolecules such as enzymes and receptors. Consequently, the stereoisomers of a chiral compound often exhibit different biological activities. For substituted piperidines, the relative orientation of the substituents can significantly influence their pharmacological profile.

While specific biological activity data for the stereoisomers of this compound are not extensively documented in publicly available literature, general principles derived from related structures can be informative. For instance, in a study of 1-(1-phenyl-2-methylcyclohexyl)piperidines, a compound with a similar substituted saturated ring, the trans isomer was found to be significantly more potent in both in vitro and in vivo assays compared to the cis isomer, which was essentially inactive. This highlights that a specific spatial arrangement of the substituents is necessary for effective binding to the biological target.

The differential activity between diastereomers can be attributed to how well each isomer fits into the binding site of a protein. The shape, size, and orientation of the methyl and isopropoxy groups in this compound will dictate the potential interactions (e.g., hydrophobic, hydrogen bonding) with amino acid residues in a binding pocket.

| Stereoisomer | General Biological Activity Trend (based on analogues) |

| trans | Often exhibits higher potency due to a more favorable binding conformation. |

| cis | May show lower or no activity due to steric hindrance or improper orientation for binding. |

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, including conformational changes. By simulating the motion of atoms over time, MD can provide a detailed picture of the conformational landscape of a molecule like this compound.

These simulations can be employed to explore the potential energy surface of the molecule and identify the most stable conformers and the energy barriers between them. This is particularly useful for flexible molecules like piperidines, where multiple low-energy conformations may exist in equilibrium. MD simulations can complement experimental techniques like NMR by providing a dynamic view of the molecule's behavior.

For substituted piperidines, MD simulations can be used to:

Sample different ring conformations: This includes the chair, boat, and twist-boat forms, and can help in understanding the dynamics of ring inversion.

Investigate the orientation of substituents: Simulations can predict the preferred axial or equatorial orientation of the methyl and isopropoxy groups.

Study the effect of solvent: By including solvent molecules in the simulation, it is possible to understand how the environment influences the conformational preferences.

Structure Activity Relationship Sar Studies

Elucidation of Pharmacophoric Elements

The essential pharmacophore for many biologically active piperidine (B6355638) compounds consists of the central piperidine ring, whose basic nitrogen atom is often crucial for forming ionic interactions or hydrogen bonds with receptor sites. nih.gov The substituents at the C-2 and C-4 positions, along with the group attached to the piperidine nitrogen, provide the specificity and affinity for a given biological target.

For the 2-Methyl-4-(propan-2-yloxy)piperidine scaffold, the key pharmacophoric elements are:

The Piperidine Nitrogen: The basicity of this nitrogen allows it to be protonated at physiological pH, enabling a key ionic interaction with acidic residues (e.g., Aspartic acid) in a receptor's binding pocket.

The 4-Alkoxy Group: The oxygen atom of the propan-2-yloxy group can act as a hydrogen bond acceptor. The alkyl portion of this group contributes to hydrophobic interactions within the binding site.

The 2-Methyl Group: This substituent introduces a chiral center and provides steric bulk, which can influence the molecule's preferred conformation and its fit within a receptor. It can contribute to van der Waals interactions and potentially enhance binding affinity by restricting conformational flexibility.

Studies on related 4-substituted piperidines have shown that the nature of the substituent at the 4-position is a major determinant of potency and selectivity. nih.gov Similarly, the substitution pattern on the piperidine nitrogen is critical for modulating the pharmacological profile. researchgate.net

Impact of 2-Methyl Substitution on Biological Activity

Substitution at the C-2 position of the piperidine ring, adjacent to the nitrogen, can have a profound impact on biological activity, primarily through steric effects. In some classes of compounds, introducing a methyl group at this position leads to a significant decrease in receptor affinity. uniba.it This is often attributed to steric hindrance that prevents the molecule from adopting the optimal conformation for binding. For instance, a study on N-substituted piperidines targeting sigma (σ) receptors found that 2-methyl substitution resulted in a more than 10-fold reduction in affinity compared to the 4-methyl or unsubstituted analogs. uniba.it

Conversely, in other contexts, 2-methylation can be beneficial. It can lock the molecule into a more bioactive conformation or introduce favorable hydrophobic interactions. The stereochemistry of the 2-methyl group is also a critical factor, with different enantiomers often displaying significantly different potencies.

| Compound Series | Substitution | Relative Activity/Affinity | Reference |

| N-Phenoxyethyl-piperidines (σ1 Receptor) | 4-Methyl | High Affinity (Ki = 0.89–1.49 nM) | uniba.it |

| N-Phenoxyethyl-piperidines (σ1 Receptor) | 2-Methyl | >10-fold reduction in affinity | uniba.it |

| N-Phenoxyethyl-piperidines (σ1 Receptor) | 2,6-Dimethyl | >10-fold reduction in affinity | uniba.it |

This table illustrates the general trend observed in a specific series of σ1 receptor ligands, where substitution at the 2-position is detrimental to affinity.

Role of the Propan-2-yloxy Group and its Variations

The substituent at the C-4 position of the piperidine ring plays a crucial role in anchoring the ligand into the receptor binding pocket. In the case of this compound, the 4-isopropoxy group contributes to both the electronic and steric profile of the molecule. The ether oxygen can serve as a hydrogen bond acceptor, a key interaction for many receptor ligands.

Variations at this position have been extensively studied in other piperidine series. Replacing a 4-hydroxyl group with a 4-alkoxy group, such as methoxy (B1213986) or isopropoxy, alters the compound's lipophilicity and hydrogen bonding capability. While a hydroxyl group can act as both a hydrogen bond donor and acceptor, an ether can only function as an acceptor. This change can significantly impact binding affinity and selectivity. Increasing the size of the alkoxy group (e.g., from methoxy to isopropoxy) enhances lipophilicity and can lead to stronger hydrophobic interactions, but may also introduce steric clashes. nih.gov

| Piperidine Core | C4-Substituent | Effect on Activity | Reference |

| 4-Phenylpiperidines | -OH | Serves as H-bond donor/acceptor | nih.gov |

| Phenoxyalkylpiperidines | -OCH3 | Confers high σ1 affinity | uniba.it |

| General Piperidines | -O(Alkyl) | Increases lipophilicity vs. -OH | nih.gov |

This table provides examples from different piperidine series, highlighting the importance of the C4-substituent's nature.

Influence of Substituents on Piperidine Nitrogen

The substituent on the piperidine nitrogen is one of the most frequently modified positions in SAR studies of piperidine-based ligands. The size, shape, and chemical nature of this group are critical for determining receptor affinity, selectivity, and functional activity (i.e., agonist vs. antagonist).

Common N-substituents include small alkyl groups (e.g., methyl), aralkyl groups (e.g., benzyl (B1604629), phenethyl), and more complex heterocyclic moieties.

N-Alkyl Groups: Small alkyl groups like methyl can maintain or enhance affinity. nih.gov For instance, in a series of σ1 receptor ligands, N-methylpiperidines showed particularly high affinity, whereas replacing the methyl with an ethyl group or a proton (N-H) led to considerably lower affinity. nih.gov

N-Aralkyl Groups: Larger, lipophilic groups like phenethyl or benzyl are often found in potent opioid and CNS-active agents. These groups can engage in additional hydrophobic and aromatic interactions within the receptor pocket. nih.gov

Polar/Functionalized Groups: In contrast, introducing polar groups or amides can drastically alter the compound's properties, sometimes reducing affinity if a hydrophobic pocket is meant to be occupied. nih.govresearchgate.net

| Piperidine Series | N-Substituent | Effect on σ1 Receptor Affinity | Reference |

| 4-(2-Aminoethyl)piperidines | -H | Low Affinity (Ki = 165 nM) | nih.gov |

| 4-(2-Aminoethyl)piperidines | -Methyl | High Affinity (Ki < 27 nM) | nih.gov |

| 4-(2-Aminoethyl)piperidines | -Ethyl | Considerably Lower Affinity | nih.gov |

| 4-(m-Hydroxyphenyl)piperidines | -Methyl | Potent µ-opioid agonism | nih.gov |

| 4-(m-Hydroxyphenyl)piperidines | -Phenethyl | Potent µ-opioid agonism | nih.gov |

This table summarizes the impact of N-substitution on receptor affinity in two different series of bioactive piperidines.

Stereochemical SAR

For a 2,4-disubstituted piperidine such as this compound, two diastereomers exist: cis and trans. The relative orientation of the 2-methyl group and the 4-propan-2-yloxy group can have a dramatic effect on biological activity. One diastereomer may bind with high affinity while the other is virtually inactive. nih.gov

| Compound Series | Isomer | Biological Activity | Reference |

| 2,5-Disubstituted Piperidines | cis | Most potent and selective for dopamine (B1211576) transporter | nih.gov |

| 2,5-Disubstituted Piperidines | trans | Lower activity | nih.gov |

| 2,6-Disubstituted Piperidines | cis | Often synthesized for specific conformational properties | nih.gov |

| 2,6-Disubstituted Piperidines | trans | Often synthesized for specific conformational properties | nih.gov |

This table illustrates the critical role of stereoisomerism in determining the biological activity of disubstituted piperidines.

Biological Targets and Receptor Binding Studies

Identification of Putative Biological Targets through In Silico Methods

In silico methods, which use computational models to predict the biological targets of a chemical structure, have become a staple in early-phase drug discovery. clinmedkaz.org These techniques analyze a molecule's structural features to forecast its potential interactions with a wide range of proteins, including enzymes, ion channels, and receptors. clinmedkaz.org For many novel piperidine (B6355638) derivatives, these predictive tools help to identify potential therapeutic applications and guide further preclinical research. clinmedkaz.org However, specific in silico target prediction studies for 2-Methyl-4-(propan-2-yloxy)piperidine have not been reported in the available literature.

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are experimental techniques used to measure the affinity of a compound for a specific receptor. This is typically expressed as an inhibition constant (Kᵢ), which indicates the concentration of the compound required to inhibit 50% of a radiolabeled ligand from binding to the target receptor. While extensive research exists on the receptor affinities of various piperidine-containing molecules, no such data has been published for this compound across the following major receptor families.

Affinity for Serotonin (B10506) Receptors (e.g., 5-HT1A)

The piperidine scaffold is a common feature in many ligands that target serotonin receptors, such as the 5-HT₁A receptor, which is implicated in mood and anxiety disorders. semanticscholar.orgmdpi.com Numerous studies have detailed the synthesis and evaluation of piperidine derivatives to determine their affinity for various serotonin receptor subtypes. researchgate.netnih.gov Despite the broad interest in this chemical class, specific Kᵢ values for the affinity of this compound at 5-HT₁A or other serotonin receptors are not available in published research.

Affinity for Serotonin Transporter (SERT)

The serotonin transporter (SERT) is another critical target for many antidepressant medications. The affinity of piperidine-based compounds for SERT is often evaluated to assess their potential as selective serotonin reuptake inhibitors (SSRIs). mdpi.com However, the binding profile and affinity of this compound for SERT have not been documented.

Affinity for Sigma Receptors (e.g., σ₁, σ₂)

Sigma receptors, particularly the σ₁ subtype, are intracellular chaperones involved in a variety of central nervous system disorders. nih.govchemrxiv.org The piperidine moiety is a well-established pharmacophore for high-affinity sigma receptor ligands. researchgate.netnih.gov Research has explored how modifications to the piperidine ring and its substituents affect binding to σ₁ and σ₂ receptors. nih.gov Nevertheless, specific radioligand binding assay results detailing the affinity of this compound for either sigma receptor subtype are absent from the scientific literature.

Affinity for Opioid Receptors (e.g., μ, δ, κ)

The phenylpiperidine structure is a classic core of many potent opioid analgesics that target μ, δ, and κ opioid receptors. painphysicianjournal.com Extensive structure-activity relationship studies have been conducted on N-substituted and ring-substituted piperidines to understand their interaction with these receptors. nih.gov Despite this, there are no published reports on the binding affinities (Kᵢ values) of this compound for any of the opioid receptor subtypes.

Other Receptor Modulations

The versatility of the piperidine scaffold allows for its incorporation into ligands for a multitude of other receptor systems. However, without specific in silico or in vitro screening data, the broader receptor modulation profile of this compound remains uncharacterized.

Enzymatic Target Interactions

Piperidine derivatives have been identified as inhibitors of various enzymes, playing crucial roles in different pathological conditions. The following subsections detail the interactions of piperidine analogs with specific enzyme systems.

While there is no specific data on the interaction of this compound with DNA gyrase and topoisomerase IV, other piperidine-containing compounds have been investigated as potential inhibitors of these bacterial enzymes. For instance, a class of compounds known as piperidine-4-carboxamides has been shown to target DNA gyrase in Mycobacterium abscessus. nih.govresearchgate.net These compounds induce DNA damage through a mechanism similar to that of fluoroquinolones. nih.gov Resistance to these piperidine-4-carboxamides has been mapped to mutations in the gyrA and gyrB genes, which encode the subunits of DNA gyrase. nih.govresearchgate.net Biochemical assays confirmed that these compounds inhibit the wild-type M. abscessus DNA gyrase. nih.govresearchgate.net This suggests that the piperidine scaffold can be a viable pharmacophore for the development of novel antibacterial agents targeting these essential enzymes.

| Compound Class | Enzyme Target | Organism | Key Findings |

|---|---|---|---|

| Piperidine-4-carboxamides | DNA Gyrase | Mycobacterium abscessus | Inhibit wild-type enzyme; resistance mutations found in gyrA and gyrB. nih.govresearchgate.net |

Piperidine and its derivatives have demonstrated significant inhibitory activity against various hydrolases. Notably, they are recognized as a "privileged chemical scaffold" for developing inhibitors of endocannabinoid hydrolases, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL). nih.gov A series of piperidine-derived non-urea compounds have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme that metabolizes epoxyeicosatrienoic acids (EETs) to their less active diols. nih.gov Inhibition of sEH is a therapeutic strategy for hypertension and inflammation. nih.gov Structure-activity relationship studies have led to the development of sub-nanomolar inhibitors of human sEH with good metabolic stability. nih.gov

| Compound Class | Enzyme Target | Therapeutic Area | Key Findings |

|---|---|---|---|

| Piperidine/Piperazine Carbamates | Fatty Acid Amide Hydrolase (FAAH) | Neuroprotection | Potent, selective, and irreversible inhibitors. nih.gov |

| Piperidine-derived Amides | Soluble Epoxide Hydrolase (sEH) | Hypertension, Inflammation | Sub-nanomolar inhibitors with good metabolic stability. nih.gov |

Ligand-Protein Interaction Profiling

The interaction of piperidine-containing ligands with their protein targets has been elucidated through molecular modeling and structural biology studies. These studies reveal the specific non-covalent interactions that govern binding affinity and selectivity.

For a series of piperidine/piperazine-based compounds with affinity for the sigma-1 receptor (S1R), molecular docking studies have identified key interactions. nih.gov The protonated piperidine nitrogen atom is often involved in a bidentate salt bridge with the carboxylate groups of glutamate (Glu172) and aspartate (Asp126) residues. nih.gov Additionally, a π-cation interaction between the ionized nitrogen and a phenylalanine residue (Phe107) can stabilize the complex. nih.gov Hydrogen bonds between the ligand and the side chain of Glu172 have also been observed for high-affinity ligands. nih.gov

In another example, the binding of 4-oxypiperidine ethers to the histamine (B1213489) H3 receptor (H3R) involves several key interactions. The protonated nitrogen of the piperidine ring forms a salt bridge with an aspartate residue (Asp114) and cation-π interactions with tyrosine (Tyr115) and phenylalanine (Phe398) residues. The ether oxygen atom can form a hydrogen bond with the hydroxyl group of Tyr115. Aromatic moieties attached to the piperidine scaffold often engage in π-π stacking interactions with aromatic residues in the binding pocket, such as tryptophan (Trp402), phenylalanine (Phe193), and tyrosine (Tyr189).

| Compound Class | Protein Target | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Piperidine/Piperazine derivatives | Sigma-1 Receptor (S1R) | Glu172, Asp126, Phe107 | Salt bridge, π-cation interaction, Hydrogen bond. nih.gov |

| 4-Oxypiperidine ethers | Histamine H3 Receptor (H3R) | Asp114, Tyr115, Phe398, Trp402, Phe193, Tyr189 | Salt bridge, Cation-π interaction, Hydrogen bond, π-π stacking. |

Preclinical Pharmacological Investigations and Mechanism of Action

In Vitro Functional Assays (e.g., agonist/antagonist activity)

No specific data regarding the agonist or antagonist activity of 2-Methyl-4-(propan-2-yloxy)piperidine at various receptors in cellular models have been reported in the available scientific literature.

Information detailing the effects of this compound on intracellular signaling cascades is not currently available.

Mechanistic Elucidation via Biochemical and Molecular Biological Approaches

Information regarding the biochemical and molecular biological investigations into the mechanism of action of this compound is not available in the public domain.

Investigation of Signal Transduction Pathways

There are no published studies detailing the investigation of signal transduction pathways affected by this compound.

Target Validation Studies

No target validation studies for this compound have been reported in the scientific literature.

Preclinical Pharmacokinetics and Metabolism

Comprehensive data on the preclinical pharmacokinetics and metabolism of this compound are absent from public records.

Metabolic Stability and Biotransformation Pathways

There is no available information on the metabolic stability or the biotransformation pathways of this compound.

Pharmacokinetic Properties in Preclinical Models

Data on the pharmacokinetic properties of this compound in preclinical models have not been made public. A summary of typical pharmacokinetic parameters that would be evaluated is presented in Table 1.

Table 1. Standard Pharmacokinetic Parameters in Preclinical Models

| Parameter | Description |

| Cmax | Maximum (or peak) serum concentration that a drug achieves. |

| Tmax | Time at which the Cmax is observed. |

| AUC | Area under the curve; the integral of the concentration-time curve. |

| t1/2 | Half-life; the time required for the concentration of the drug to be reduced by half. |

| CL | Clearance; the volume of plasma cleared of the drug per unit time. |

| Vd | Volume of distribution; the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| F% | Bioavailability; the fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

Blood-Brain Barrier Penetration

There are no publicly available studies that have assessed the ability of this compound to penetrate the blood-brain barrier. Key metrics used to evaluate blood-brain barrier penetration are outlined in Table 2.

Table 2. Key Metrics for Assessing Blood-Brain Barrier Penetration

| Metric | Description |

| Brain-to-Plasma Ratio (Kp) | The ratio of the total concentration of a compound in the brain to that in the plasma at steady state. |

| Permeability-Surface Area Product (PS) | A measure of the rate of influx of a compound across the blood-brain barrier. |

| Efflux Ratio | A measure of the extent to which a compound is actively transported out of the brain by efflux transporters. |

Computational Chemistry and Molecular Modeling

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (like 2-Methyl-4-(propan-2-yloxy)piperidine) into the binding site of a target protein. The primary goal is to predict the binding mode and affinity, which is often represented as a docking score.

Hypothetical Application:

To perform a molecular docking study, a three-dimensional structure of this compound would be generated and optimized. A relevant biological target (e.g., a receptor or enzyme implicated in a disease) would be selected, and its 3D structure obtained from a repository like the Protein Data Bank. Docking software would then be used to place the ligand into the active site of the protein, and a scoring function would estimate the binding energy. The results would indicate the strength of the interaction and the key amino acid residues involved in binding.

Illustrative Data Table for Molecular Docking Results:

| Target Protein | Docking Score (kcal/mol) | Interacting Residues | Type of Interaction |

| Target A | -8.5 | TYR 120, PHE 250 | Hydrogen Bond, Pi-Pi Stacking |

| Target B | -7.2 | ASP 80, LEU 150 | Ionic Interaction, Hydrophobic |

| Target C | -6.9 | SER 100, VAL 180 | Hydrogen Bond, van der Waals |

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. By analyzing a series of related compounds with known activities, a QSAR model can be developed to predict the activity of new, untested compounds. Descriptors such as physicochemical, electronic, and topological properties are used to quantify the chemical structure.

Hypothetical Application:

A QSAR study for this compound would involve a dataset of piperidine (B6355638) derivatives with experimentally determined biological activities against a specific target. Various molecular descriptors for these compounds would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed activity. This model could then be used to predict the activity of this compound.

Illustrative Data Table for QSAR Model Descriptors:

| Compound | LogP | Molecular Weight | Polar Surface Area | Predicted Activity |

| Derivative 1 | 2.1 | 180.25 | 45.3 | 7.8 |

| Derivative 2 | 2.5 | 194.28 | 48.1 | 8.2 |

| This compound | 2.3 | 171.28 | 46.7 | 8.0 (Predicted) |

Note: The data in this table is hypothetical and for illustrative purposes only.

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models can be generated based on the structure of a known active ligand or the ligand-binding site of a protein. These models are then used as 3D queries to screen large compound libraries (virtual screening) to identify new molecules that are likely to be active.

Hypothetical Application:

A pharmacophore model for a target of interest could be developed. This model might consist of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings arranged in a specific 3D geometry. Virtual screening of a database of compounds could then be performed using this pharmacophore model as a filter. This compound would be evaluated to see if its structure matches the pharmacophore, which would suggest potential activity.

Illustrative Data Table for Pharmacophore Feature Matching:

| Pharmacophore Feature | Required | Present in Compound | Match |

| Hydrogen Bond Donor | Yes | Yes (N-H) | Yes |

| Hydrogen Bond Acceptor | Yes | Yes (O-ether) | Yes |

| Hydrophobic Group | Yes | Yes (Methyl, Isopropyl) | Yes |

| Aromatic Ring | No | No | N/A |

Note: The data in this table is hypothetical and for illustrative purposes only.

Prediction of Biological Activity Spectra

Computational tools can predict the likely biological activities of a compound based on its chemical structure by comparing it to a large database of known bioactive molecules. These predictions can suggest potential therapeutic applications as well as possible side effects or toxicities.

Hypothetical Application:

The structure of this compound would be submitted to a prediction server. The software would analyze its structural fragments and compare them to the fragments of compounds with known biological activities. The output would be a list of predicted activities, each with a probability score. This can provide a broad overview of the compound's potential pharmacological profile. For piperidine derivatives, predicted activities often include effects on the central nervous system, ion channels, and various receptor systems.

Illustrative Data Table for Predicted Biological Activities:

| Predicted Activity | Probability to be Active (Pa) | Probability to be Inactive (Pi) |

| CNS Depressant | 0.65 | 0.05 |

| Calcium Channel Blocker | 0.58 | 0.12 |

| Antihistaminic | 0.45 | 0.20 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Medicinal Chemistry Optimization Strategies

Lead Compound Identification and Validation

The journey of a drug from concept to clinic often begins with the identification of a "lead compound"—a molecule that demonstrates a desired biological activity but may have suboptimal potency, selectivity, or pharmacokinetic properties. A compound like 2-Methyl-4-(propan-2-yloxy)piperidine could be identified as such a lead through several established methods in drug discovery.

High-Throughput Screening (HTS): HTS involves the rapid, automated testing of large, diverse chemical libraries against a specific biological target. A library containing substituted piperidines could yield this compound as a "hit." For example, a cis-configured 3,5-disubstituted piperidine (B6355638) was successfully identified as a direct renin inhibitor from a target-family tailored library through an HTS campaign. nih.gov This demonstrates the potential for screening to uncover novel piperidine-based leads.

Fragment-Based Screening: This technique uses smaller, lower-molecular-weight compounds ("fragments") that typically bind to the target with low affinity. The structural information from these interactions is then used to grow or link fragments into more potent lead compounds. A 2-methyl-4-alkoxy-piperidine fragment could be identified and subsequently elaborated into a more complex lead.

Routine Receptor Binding Screens: In some cases, leads are discovered through systematic screening against panels of known receptors. For instance, substituted 4-aminopiperidine (B84694) compounds, including an isopropoxy analog, were identified as high-affinity, selective antagonists for the human dopamine (B1211576) D4 receptor through this method. nih.gov

Once a hit like this compound is identified, it must undergo validation. This process confirms that the observed activity is real, specific to the compound, and not an artifact of the assay. Validation involves:

Re-synthesis and Confirmation: The compound is synthesized independently and re-tested to ensure the activity is reproducible.

Dose-Response Studies: The compound is tested at multiple concentrations to establish a clear relationship between its concentration and the biological effect, allowing for the determination of metrics like IC50 or EC50.

Orthogonal Assays: The lead is tested in different biological assays that measure the same endpoint through a different mechanism to confirm its mode of action.

Initial Structure-Activity Relationship (SAR): Simple analogues are synthesized to confirm that the biological activity is dependent on the specific chemical structure.

Strategies for Affinity and Selectivity Enhancement

Following validation, the lead optimization phase begins. A primary goal is to enhance the compound's binding affinity (potency) for its intended target while improving its selectivity over other related and unrelated targets to minimize off-target effects. For the this compound scaffold, this involves systematically modifying its distinct structural components.

Structure-Activity Relationship (SAR) Studies: SAR is the cornerstone of lead optimization, exploring how changes to a molecule's structure affect its biological activity. researchgate.net Key modifications to the this compound scaffold would include:

Piperidine Nitrogen (N1): The nitrogen atom is a critical site for modification. It can be functionalized with a wide array of substituents (e.g., alkyl, aryl, acyl groups) to probe interactions with the target protein. The basicity of the nitrogen can also be modulated, which affects both target binding and physicochemical properties like solubility.

Methyl Group (C2): The stereochemistry and size of the substituent at the C2 position can be crucial for activity. The methyl group could be replaced with other alkyl groups (ethyl, propyl) or polar functional groups. The relative stereochemistry between the C2 and C4 substituents (cis vs. trans) would be a key area of investigation, as different isomers can adopt distinct conformations, leading to profound differences in biological activity.

Isopropoxy Group (C4): The ether linkage and the isopropyl group at the C4 position offer multiple avenues for optimization.

Alkoxy Chain: The length and branching of the alkoxy group can be varied (e.g., methoxy (B1213986), ethoxy, cyclopentyloxy) to explore hydrophobic pockets in the target's binding site.

Ether Oxygen: The oxygen atom can act as a hydrogen bond acceptor. Its replacement with other functionalities (e.g., amine, thioether) can probe the importance of this interaction.

A relevant example is the optimization of 4-aminopiperidine derivatives as dopamine D4 receptor ligands. In this series, an isopropoxy analog demonstrated a high affinity (Ki of 1.4 nM) and over 100-fold selectivity against the D2 receptor, highlighting the significant impact that alkoxy substituents at the 4-position can have on potency and selectivity. nih.gov

The following table illustrates a hypothetical SAR exploration for this compound targeting a generic kinase.

| Compound | R1 (at N1) | R2 (at C2) | R3 (at C4) | Kinase IC50 (nM) | Selectivity vs. Kinase B |

|---|---|---|---|---|---|

| Lead | -H | -CH3 | -O-iPr | 1200 | 5-fold |

| 1a | -CH3 | -CH3 | -O-iPr | 850 | 10-fold |

| 1b | -H | -CH2CH3 | -O-iPr | 1500 | 4-fold |

| 1c | -H | -CH3 | -OCH3 | 950 | 20-fold |

| 1d | -H | -CH3 | -O-cyclopropyl | 400 | 50-fold |

Structure-Based Drug Design Approaches

When the three-dimensional structure of the biological target is known, structure-based drug design (SBDD) becomes a powerful tool for rational lead optimization. nih.gov This approach uses high-resolution structural data, typically from X-ray crystallography or cryo-electron microscopy, to visualize how a ligand binds to its target. acs.org

X-ray Crystallography: Obtaining a crystal structure of the target protein in complex with this compound or a close analogue would provide invaluable information. acs.org It would reveal the precise binding mode, identify key amino acid residues involved in the interaction, and highlight nearby pockets that can be exploited for affinity gains. For example, in the development of piperidine-based renin inhibitors, X-ray crystallography was instrumental in guiding the modification of substituents to significantly improve potency. acs.orgacs.org The crystal structure might show that the isopropoxy group occupies a hydrophobic pocket, suggesting that larger hydrophobic groups could improve binding. Conversely, it might reveal an unmet hydrogen bonding opportunity near the C2-methyl group, guiding the introduction of a polar substituent.

Molecular Docking and Modeling: In conjunction with or in the absence of a crystal structure, computational techniques like molecular docking can predict the binding pose of this compound within the target's active site. These models can be used to prioritize the synthesis of new analogues. For instance, docking studies could be used to evaluate a virtual library of different alkoxy substituents at the C4 position to predict which ones would best fit a specific pocket.

The SBDD cycle is iterative:

Determine the structure of the target-ligand complex (or build a homology model).

Analyze the binding interactions and identify opportunities for improvement.

Design new analogues predicted to have enhanced affinity or selectivity.

Synthesize and test the new compounds.

Determine the structure of the new, more potent ligand in complex with the target to validate the design and begin the next cycle.

Scaffold Hopping and Bioisosteric Replacements

Scaffold Hopping: This strategy involves replacing the central molecular framework—in this case, the piperidine ring—with a structurally different core that maintains a similar spatial arrangement of the key binding groups (the methyl and isopropoxy substituents and the nitrogen atom). nih.gov For example, the piperidine ring could be "hopped" to other saturated heterocycles like pyrrolidine, morpholine, or azepane to explore how ring size and the presence of other heteroatoms affect activity and properties. The goal is to discover a completely new chemical series that may offer advantages in terms of intellectual property or drug-like properties. researchgate.netchemrxiv.org

Bioisosteric Replacements: Bioisosterism is the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, leading to similar biological activity. nih.govu-tokyo.ac.jp This is a less drastic change than scaffold hopping and is used to fine-tune specific properties. scispace.com

For this compound, several bioisosteric replacements could be considered:

Isopropoxy Group: The isopropoxy group could be replaced by other groups of similar size and lipophilicity. The trifluoromethyl (-CF3) group, for example, is often considered a bioisostere of an isopropyl group. acs.org Replacing the ether oxygen with a methylene (B1212753) group would yield a 4-isobutyl substituent, which would be more lipophilic and lack the hydrogen-bonding capability of the ether.

Ether Linkage: The C-O-C ether linkage could be replaced with other functionalities. For instance, a C-CF2-C linkage can sometimes mimic an ether by providing a similar bond angle while altering electronic properties.

Piperidine Ring: A common bioisosteric replacement for a phenyl ring is a pyridine (B92270) ring. niper.gov.in While the piperidine is a saturated ring, specific parts of it could be replaced. For example, replacing the C4 carbon and its attached isopropoxy group with a different heterocycle could be explored.

The table below shows potential bioisosteric replacements for the isopropoxy group and their predicted impact on key properties.

| Original Group | Bioisosteric Replacement | Rationale / Potential Impact |

|---|---|---|

| -O-CH(CH3)2 (Isopropoxy) | -NH-CH(CH3)2 | Introduces H-bond donor capability, increases polarity. |

| -O-CH(CH3)2 (Isopropoxy) | -S-CH(CH3)2 | Increases size and lipophilicity, alters bond angles. |

| -O-CH(CH3)2 (Isopropoxy) | Cyclopropylmethoxy | Maintains lipophilicity with a more rigid structure. |

| -O-CH(CH3)2 (Isopropoxy) | Trifluoromethoxy | Strongly electron-withdrawing, may block metabolic oxidation. |

Design of Novel Piperidine-based Analogues

Building on the knowledge gained from SAR, SBDD, and bioisosteric approaches, medicinal chemists can design and synthesize novel analogues with the potential for significantly improved properties. Modern synthetic organic chemistry offers a vast toolbox for creating diverse piperidine-based molecules. nih.gov

Stereochemical Control: The synthesis of specific stereoisomers of 2,4-disubstituted piperidines is crucial, as biological activity is often confined to a single isomer. nih.gov Asymmetric synthesis methods can be employed to produce enantiomerically pure versions of the lead compound and its analogues. nih.govacs.org For example, diastereoselective reduction of a corresponding pyridine precursor can yield cis-piperidines, which can then be transformed into their trans-diastereoisomers through controlled epimerization. rsc.org

Introduction of Novel Functional Groups: Synthesis campaigns would focus on creating analogues that go beyond simple SAR. This could involve introducing spirocyclic systems onto the piperidine ring to add rigidity and explore new chemical space, as was done in the synthesis of novel analogues of the DPP-4 inhibitor Alogliptin. beilstein-journals.org

Conformationally Constrained Analogues: To lock the molecule into a specific "bioactive" conformation, more rigid analogues can be designed. This might involve creating bicyclic systems that incorporate the piperidine ring, such as tropane (B1204802) or quinolizidine (B1214090) skeletons. These constrained analogues can lead to significant gains in both potency and selectivity by reducing the entropic penalty of binding.

The development of novel piperidine analogues is a cyclical process that integrates design, synthesis, and biological testing to progressively refine the lead compound into a candidate suitable for further development. ajchem-a.comrsc.org The versatility of the piperidine scaffold ensures a rich field of possibilities for optimization.

Future Research Directions and Therapeutic Potential

Exploration of New Biological Targets for Piperidine (B6355638) Scaffolds

The piperidine nucleus is a common feature in a vast array of FDA-approved drugs, demonstrating its versatility in interacting with a wide range of biological targets. researchgate.net Computational, or in silico, methods are becoming increasingly vital in the early stages of drug discovery to predict the potential biological activities of novel compounds. clinmedkaz.orgresearchgate.net Tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) can analyze the chemical structure of new piperidine derivatives to identify likely protein targets and forecast their pharmacological effects. clinmedkaz.orgclinmedkaz.org Such analyses have shown that modified piperidine derivatives can potentially interact with various enzymes, receptors, transport systems, and ion channels. clinmedkaz.org

For derivatives of 2-Methyl-4-(propan-2-yloxy)piperidine, these predictive models could unveil novel therapeutic applications. For instance, in silico studies on other novel piperidine compounds have suggested potential efficacy in treating cancer, central nervous system disorders, and as antimicrobial or antiarrhythmic agents. clinmedkaz.org The structural features of this compound, specifically the methyl group at the 2-position and the isopropoxy group at the 4-position, could confer selectivity for specific biological targets that have not yet been explored for this scaffold. Future research should leverage these computational tools to generate hypotheses about the biological activity of this compound, which can then be validated through targeted in vitro and in vivo screening. This approach accelerates the identification of promising therapeutic avenues for this class of molecules.

Development of Advanced Synthetic Methodologies

The synthesis of highly substituted and stereochemically complex piperidine derivatives remains a significant focus in organic chemistry. ajchem-a.com The development of efficient and cost-effective synthetic methods is crucial for the exploration of novel piperidine-based drug candidates. nih.gov While general methods for the synthesis of substituted piperidines, such as the hydrogenation of pyridine (B92270) precursors, intramolecular cyclizations, and various multi-component reactions, are well-established, there is a continuous need for methodologies that allow for precise control over stereochemistry and the introduction of diverse functional groups. nih.gov

For this compound, future synthetic research could focus on several key areas. The diastereoselective synthesis of cis- and trans-isomers is of particular importance, as the spatial arrangement of the methyl and isopropoxy groups can significantly influence biological activity. Methods like the aza-Prins cyclization for producing substituted 4-hydroxypiperidines, which can then be alkylated to the corresponding alkoxy derivatives, offer a promising route. rsc.org Furthermore, the development of late-stage functionalization techniques would be highly valuable. These methods would allow for the modification of the piperidine ring or its substituents in the final steps of a synthetic sequence, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. acs.org The application of modern catalytic systems, including transition metal catalysis and organocatalysis, will be instrumental in achieving these goals. nih.gov

Multi-target Ligand Design Based on this compound Scaffold

The "one-target, one-drug" paradigm has been challenged by the complexity of many diseases, leading to a growing interest in the development of multi-target ligands. nih.gov These are single molecules designed to interact with multiple biological targets implicated in a disease pathway, potentially offering improved efficacy and a reduced likelihood of drug resistance. The piperidine scaffold is well-suited for the design of such multi-target agents due to its ability to be readily functionalized with different pharmacophoric groups. researchgate.netnih.gov

The this compound core could serve as a central scaffold for the development of multi-target ligands. For example, in the context of neurodegenerative diseases like Alzheimer's, a single molecule could be designed to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), or to modulate both dopamine (B1211576) and serotonin (B10506) receptors. ajchem-a.comnih.gov The synthesis of piperine-derived multi-target-directed ligands has shown promise in this area. nih.gov By strategically modifying the substituents on the piperidine nitrogen and other positions of the ring, it is possible to tune the affinity of the molecule for different targets. Computational modeling and docking studies will be essential in the rational design of these multi-target ligands, helping to predict how different structural modifications will affect binding to the desired targets. nih.govnih.gov

Applications in Preclinical Drug Discovery Beyond Current Indications

The broad pharmacological potential of piperidine derivatives suggests that this compound and its analogs could find applications in a wide range of therapeutic areas beyond those initially investigated. ijnrd.org Preclinical studies are essential to explore these new possibilities and to identify the most promising candidates for further development. The versatility of the piperidine scaffold has been demonstrated in its application as an analgesic, anti-inflammatory, and anticancer agent, among others. researchgate.netajchem-a.com

Future preclinical research on derivatives of this compound should involve a systematic evaluation of their activity in various disease models. For example, given the prevalence of the piperidine motif in central nervous system drugs, these compounds could be screened for activity in models of neuropathic pain, depression, or anxiety. nih.gov Similarly, their potential as antimicrobial or antiviral agents could be investigated through in vitro and in vivo infection models. The pharmacokinetic properties of these compounds, such as their absorption, distribution, metabolism, and excretion (ADME), will also need to be thoroughly characterized to ensure they have the potential to be developed into safe and effective drugs. researchgate.net The exploration of novel applications in preclinical drug discovery will be crucial for realizing the full therapeutic potential of this promising chemical scaffold.

Data Tables

Table 1: Predicted Biological Activities of Piperidine Scaffolds

| Predicted Activity | Potential Therapeutic Area | Reference |

| Enzyme Inhibition | Various | clinmedkaz.org |

| Receptor Modulation | Central Nervous System Disorders | clinmedkaz.org |

| Ion Channel Blocking | Cardiovascular Diseases | clinmedkaz.org |

| Antimicrobial | Infectious Diseases | clinmedkaz.org |

| Anticancer | Oncology | clinmedkaz.org |

Table 2: Advanced Synthetic Methodologies for Piperidine Derivatives

| Methodology | Key Features | Reference |

| Aza-Prins Cyclization | Diastereoselective synthesis of 4-hydroxypiperidines | rsc.org |

| Catalytic Hydrogenation | Reduction of pyridine precursors | nih.gov |

| Multi-component Reactions | Efficient assembly of complex piperidines | ajchem-a.com |

| Late-stage Functionalization | Rapid generation of analogs for SAR studies | acs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.